molecular formula C16H12Cl2N2O2S B13023311 2,7-Dichloro-4-methyl-N-phenylquinoline-6-sulfonamide

2,7-Dichloro-4-methyl-N-phenylquinoline-6-sulfonamide

Cat. No.: B13023311
M. Wt: 367.2 g/mol
InChI Key: PEZVIKZTBGYCJH-UHFFFAOYSA-N
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Description

2,7-Dichloro-4-methyl-N-phenylquinoline-6-sulfonamide is a quinoline derivative with a molecular weight of 367.2 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dichloro-4-methyl-N-phenylquinoline-6-sulfonamide typically involves the reaction of 2,7-dichloro-4-methylquinoline with N-phenylsulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dichloro-4-methyl-N-phenylquinoline-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amines or alcohols .

Scientific Research Applications

2,7-Dichloro-4-methyl-N-phenylquinoline-6-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,7-Dichloro-4-methyl-N-phenylquinoline-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    2,7-Dichloroquinoline: Shares the quinoline core structure but lacks the sulfonamide and phenyl groups.

    4-Methylquinoline: Similar in structure but without the chlorine and sulfonamide groups.

    N-Phenylquinoline: Contains the phenyl group but lacks the chlorine and sulfonamide groups.

Uniqueness: The combination of these functional groups enhances its reactivity and versatility in various chemical reactions and research applications .

Properties

Molecular Formula

C16H12Cl2N2O2S

Molecular Weight

367.2 g/mol

IUPAC Name

2,7-dichloro-4-methyl-N-phenylquinoline-6-sulfonamide

InChI

InChI=1S/C16H12Cl2N2O2S/c1-10-7-16(18)19-14-9-13(17)15(8-12(10)14)23(21,22)20-11-5-3-2-4-6-11/h2-9,20H,1H3

InChI Key

PEZVIKZTBGYCJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC(=C(C=C12)S(=O)(=O)NC3=CC=CC=C3)Cl)Cl

Origin of Product

United States

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